

Kynostatin 272: A Transition-State Analog Inhibitor Targeting HIV-1 Protease

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Compound of Interest

Compound Name: Kynostatin 272

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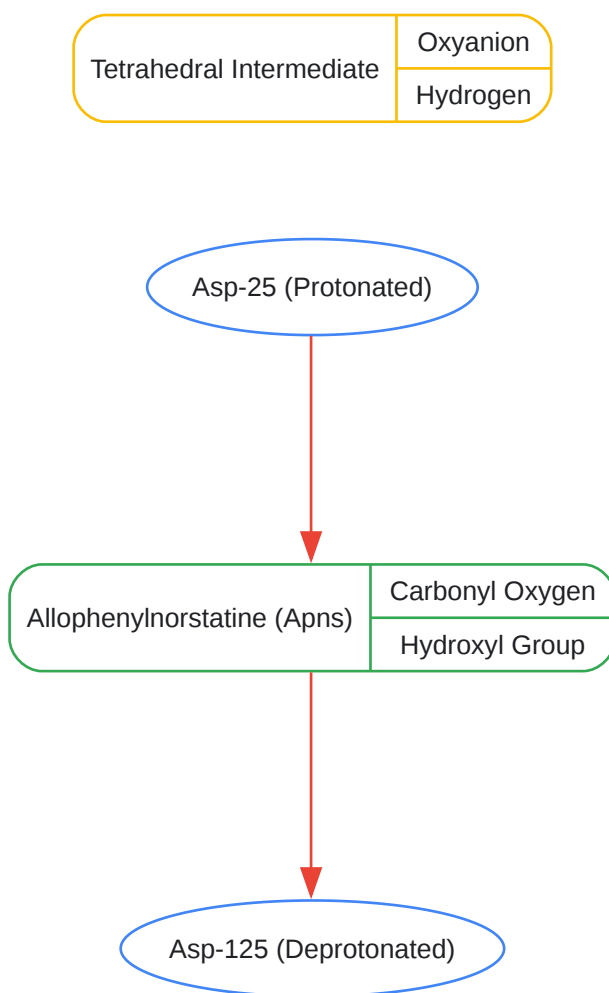
Introduction

Kynostatin 272 (KNI-272) is a potent, highly selective, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a key enzyme in the viral life cycle, HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a critical target for antiretroviral therapy. **Kynostatin 272** functions as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate during peptide bond hydrolysis.[3] This guide provides a comprehensive overview of **Kynostatin 272**, including its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and a summary of its synthesis.

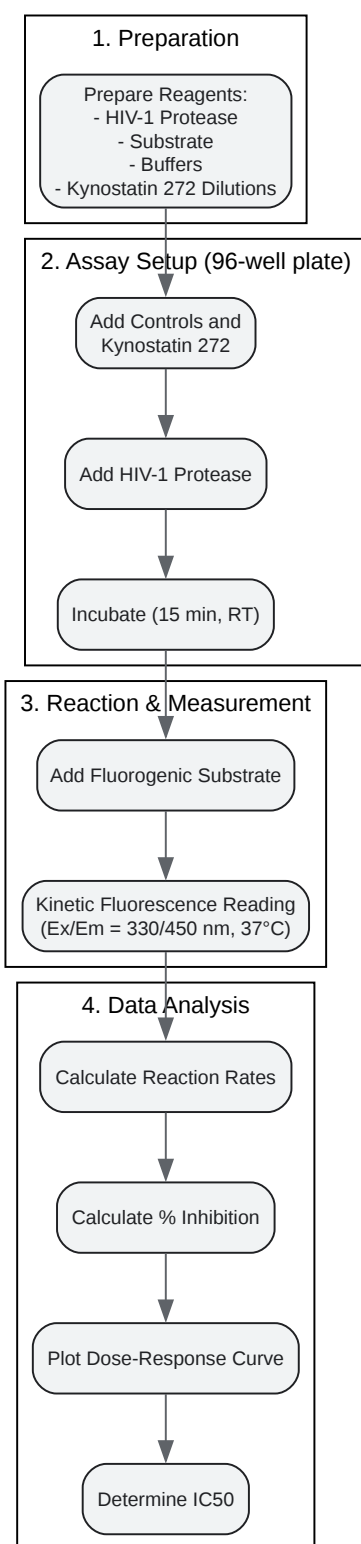
Mechanism of Action: Mimicking the Transition State

Kynostatin 272's inhibitory power lies in its unique chemical structure, which is designed to mimic the transition state of the peptide bond cleavage reaction catalyzed by HIV-1 protease.[3] The key component of **Kynostatin 272** is the allophenylnorstatine (A_{pns}) residue, which features a hydroxyl group that mimics the tetrahedral intermediate of the scissile amide bond.[4] This hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues (Asp-25 and Asp-125) in the active site of the dimeric HIV-1 protease.[1][3]

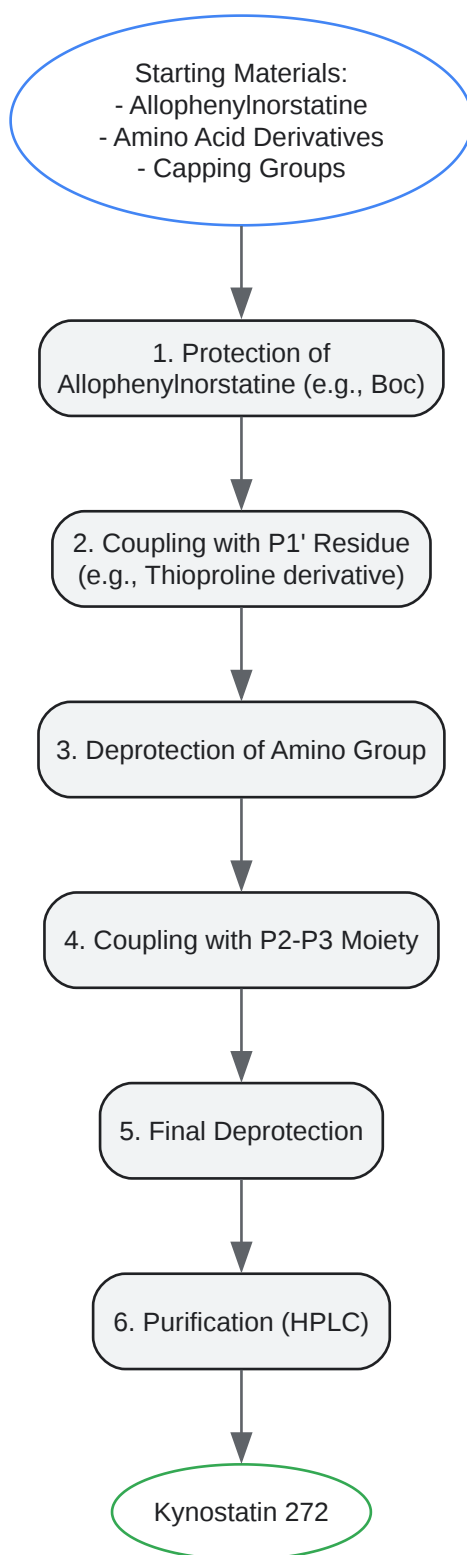
Structural studies, including high-resolution X-ray and neutron crystallography, have revealed the precise interactions between **Kynostatin 272** and the HIV-1 protease active site.^{[1][5]} The protonated Asp-25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine moiety, while the deprotonated Asp-125 interacts with the hydroxyl proton of the same residue.^[1] This intricate network of hydrogen bonds, along with other interactions between the inhibitor and the enzyme, results in a very tight and stable complex, effectively blocking the protease's catalytic activity.^[4]



Mechanism of Kynostatin 272 Inhibition



Workflow for Fluorometric HIV-1 Protease Inhibition Assay



Generalized Synthetic Pathway for Kynostatin 272

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